N-cyclopropyl-2-nitroaniline
Overview
Description
N-cyclopropyl-2-nitroaniline is a compound that falls within the category of nitroanilines, which are characterized by a nitro group (-NO2) attached to an aniline structure. The presence of the cyclopropyl group attached to the nitrogen atom of the aniline ring adds steric and electronic effects that can influence the compound's reactivity and properties.
Synthesis Analysis
The synthesis of N-cyclopropyl-N-alkylanilines, which are closely related to N-cyclopropyl-2-nitroaniline, involves the reaction with nitrous acid in aqueous acetic acid. This process results in the cleavage of the cyclopropyl group and the formation of N-alkyl-N-nitrosoaniline derivatives. The reaction proceeds rapidly and is unaffected by the nature of the alkyl substituent, indicating a robust synthetic pathway .
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-2-nitroaniline is not directly discussed in the provided papers. However, the structure can be inferred to involve a cyclopropyl group attached to the nitrogen of an aniline ring, with a nitro group positioned ortho to the cyclopropyl group. The steric hindrance and electronic effects of the cyclopropyl group are likely to influence the electronic distribution within the molecule, affecting its reactivity .
Chemical Reactions Analysis
The chemical reactivity of N-cyclopropyl-2-nitroaniline can be deduced from the reactions of similar compounds. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the selective cleavage of the cyclopropyl group and supports a mechanism involving the formation of an amine radical cation followed by ring opening . Additionally, the formation of heterocyclic ions from N-oxides of related compounds under the action of strong acids and their subsequent conversions into other products indicates the potential for complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclopropyl-2-nitroaniline are not explicitly detailed in the provided papers. However, the properties of nitrocyclopropanes, which share structural similarities, have been extensively studied. These compounds are known for their stereoselective cyclopropanation methods and the formation of structures with energetic properties . The presence of the nitro group in N-cyclopropyl-2-nitroaniline would contribute to its reactivity and could potentially be exploited in the synthesis of natural products and synthetic analogues with diverse biological activities .
Scientific Research Applications
1. Mechanistic Probes in Nitrosation Reactions
N-cyclopropyl-2-nitroaniline and its derivatives have been utilized as mechanistic probes in the study of nitrosation reactions. For instance, a study conducted by Loeppky and Elomari (2000) focused on N-cyclopropyl-N-alkylanilines, which reacted rapidly to produce corresponding N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group. This reaction pathway supports a mechanism involving the formation of an amine radical cation, followed by rapid cyclopropyl ring opening, contributing to our understanding of these types of chemical reactions (Loeppky & Elomari, 2000).
2. Synthetic Precursors in Organic Synthesis
N-cyclopropyl-2-nitroaniline derivatives have been identified as valuable synthetic precursors. Research by Wurz and Charette (2005) demonstrated the use of doubly activated cyclopropanes, derived from reactions involving nitro and cyano cyclopropyl ketones, for the regiospecific synthesis of dihydropyrroles and pyrroles. These findings highlight the role of these compounds in facilitating access to functionally dense organic structures (Wurz & Charette, 2005).
3. Catalysis and Environmental Applications
In the field of catalysis and environmental science, N-cyclopropyl-2-nitroaniline-related compounds have been implicated. For example, research on the catalytic reduction of 2-nitroaniline, a structurally related compound, highlights the development of novel catalysts that reduce toxic nitroanilines to less harmful products. Such research is vital for addressing environmental contamination and devising efficient wastewater treatment methods (Naseem, Begum, & Farooqi, 2017).
4. Advanced Material Sciences
N-cyclopropyl-2-nitroaniline derivatives have applications in advanced material sciences. A study on the synthesis and physical characterization of new hydrophobic forms of solvatochromic N,N-dialkyl-p-nitroanilines, a related chemical class, demonstrates their utility in developing materials with unique optical and electronic properties. These materials are beneficial in various applications, including solvent polarity indicators and nonlinear optical properties (Mansour et al., 2001).
Safety And Hazards
N-cyclopropyl-2-nitroaniline has been classified under GHS07 for safety . The signal word for this compound is “Warning” and it has hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
N-cyclopropyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKZHUINIYQERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440680 | |
Record name | N-cyclopropyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-nitroaniline | |
CAS RN |
55432-23-0 | |
Record name | N-cyclopropyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclopropyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.